2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide is a chemical compound with the molecular formula C19H18N2O It is known for its unique structure, which includes a quinoline core substituted with phenyl and isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide typically involves the reaction of quinoline derivatives with appropriate phenyl and isopropyl substituents. One common method involves the condensation of 2-phenylquinoline-4-carboxylic acid with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-Isopropyl-2-phenylquinoline-4-carboxamide
- 4-Quinolinecarboxamide, N-(1-methylethyl)-2-phenyl-
- 2-Phenylquinoline-4-carboxylic acid isopropylamide
Uniqueness
2-phenyl-N-[4-(propan-2-yl)phenyl]quinoline-4-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of phenyl and isopropyl groups on the quinoline core makes it a versatile compound for various applications .
Properties
Molecular Formula |
C25H22N2O |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
2-phenyl-N-(4-propan-2-ylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H22N2O/c1-17(2)18-12-14-20(15-13-18)26-25(28)22-16-24(19-8-4-3-5-9-19)27-23-11-7-6-10-21(22)23/h3-17H,1-2H3,(H,26,28) |
InChI Key |
ZDNAMFIRRPYPTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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